molecular formula C19H26N4O3 B6449284 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one CAS No. 2549038-50-6

5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one

Cat. No. B6449284
CAS RN: 2549038-50-6
M. Wt: 358.4 g/mol
InChI Key: BIFKYSGTRKHFAE-UHFFFAOYSA-N
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Description

5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one is 358.20049070 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Activity

The compound exhibits potent fungicidal properties. Researchers have synthesized a series of pyrimidinamine derivatives based on the template of pyrimidifen. Among these, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) stands out. T33 effectively controls corn rust (Puccinia sorghi) with an EC50 value of 0.60 mg/L, surpassing the commercial fungicide tebuconazole (1.65 mg/L) . This application is crucial for sustainable agriculture.

Agrochemical Development

In modern agriculture, agrochemicals play a vital role in achieving high crop yields and quality. Pyrimidinamine derivatives, including our compound of interest, have been a hot topic due to their excellent biological activity . Investigating their potential as novel agrochemicals is essential for sustainable crop protection.

Bioisosterism and Structure-Activity Relationships

Researchers have designed and synthesized pyrimidinamine derivatives by substituting the pyridine group for phenyl in pyrimidifen, guided by bioisosterism . Studying the structure-activity relationships of these compounds provides insights into their efficacy and potential modifications.

Chemical Synthesis and Characterization

Understanding the synthesis pathways and characterizing the compound’s properties are fundamental steps. Researchers can explore scalable synthetic routes, purification methods, and analytical techniques to ensure consistent quality and reproducibility.

properties

IUPAC Name

5-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-13-7-21-18(22-8-13)26-12-19-6-2-3-15(19)10-23(11-19)17(25)14-4-5-16(24)20-9-14/h7-8,14-15H,2-6,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKYSGTRKHFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one

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